Meclonazepam

Catalog No.
S534875
CAS No.
58662-84-3
M.F
C16H12ClN3O3
M. Wt
329.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclonazepam

CAS Number

58662-84-3

Product Name

Meclonazepam

IUPAC Name

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

InChI

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1

InChI Key

LMUVYJCAFWGNSY-VIFPVBQESA-N

SMILES

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Solubility

Soluble in DMSO

Synonyms

3-methylclonazepam, meclonazepam, meclonazepam, (R)-isomer, meclonazepam, (S)-isomer, Ro 11-3128, Ro 11-3624, Ro-11-3624, Ro11-3128

Canonical SMILES

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Isomeric SMILES

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Description

The exact mass of the compound Meclonazepam is 329.0567 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anxiety Disorders:

Meclonazepam's primary therapeutic use is for treating anxiety disorders. Research has investigated its efficacy in generalized anxiety disorder (GAD) and social anxiety disorder (SAD). Studies have shown positive results, demonstrating its ability to reduce anxiety symptoms []. However, due to potential side effects and dependence risks, benzodiazepines like Meclonazepam are typically used as a short-term treatment option [].

Sleep Disorders:

Meclonazepam's sedative properties have led to research on its effectiveness in treating insomnia. Studies suggest it can improve sleep onset and duration in the short term []. However, concerns regarding dependence and rebound insomnia with long-term use necessitate alternative approaches for chronic sleep problems [].

Epilepsy:

While not a first-line treatment, Meclonazepam has been studied for its potential role in managing certain types of epilepsy. Research suggests it may be beneficial as an adjunctive therapy, meaning it's used alongside other antiepileptic drugs, for specific seizure types [].

Other Areas of Investigation:

Limited research has explored Meclonazepam's potential use in treating other conditions, including:

  • Movement disorders: Studies suggest it may provide some relief from tremors associated with Parkinson's disease [].
  • Alcohol withdrawal syndrome: Research indicates Meclonazepam might help manage some symptoms like anxiety and insomnia during alcohol withdrawal.

Meclonazepam, chemically known as (S)-3-methylclonazepam, is a benzodiazepine derivative first developed by Hoffmann-La Roche in the 1970s. It shares structural similarities with clonazepam and exhibits sedative and anxiolytic properties typical of benzodiazepines. Additionally, meclonazepam has demonstrated anti-parasitic effects against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis, although it has not been widely used in clinical settings due to potential adverse effects on the central nervous system .

The exact mechanism of action of Meclonazepam is not fully elucidated. However, its structural similarity to clonazepam suggests it might interact with GABA (gamma-aminobutyric acid) receptors in the brain []. GABA is an inhibitory neurotransmitter, and its activation by benzodiazepines is believed to produce the calming and anti-anxiety effects []. More specific research is needed to confirm this mechanism for Meclonazepam.

Due to its limited use and recent emergence as a potential drug of abuse, data on the specific safety profile of Meclonazepam is limited []. However, general safety concerns associated with benzodiazepines include:

  • Sedation and Drowsiness: Benzodiazepines can cause drowsiness and impair coordination, increasing the risk of accidents.
  • Dependence and Addiction: Long-term use of benzodiazepines can lead to dependence and withdrawal symptoms upon cessation.
  • Respiratory Depression: High doses of benzodiazepines can suppress breathing, potentially leading to respiratory depression.

Meclonazepam undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites. Key metabolites identified include amino-meclonazepam and acetamido-meclonazepam. The metabolic pathway involves the cytochrome P450 enzyme system, particularly CYP3A4, which facilitates the conversion of meclonazepam into its amino derivative before further transformation into acetamido derivatives .

The fragmentation patterns observed in mass spectrometry reveal that meclonazepam can lose its nitro group during metabolism, leading to the formation of several other metabolites .

Meclonazepam exhibits a range of biological activities beyond its sedative effects. Notably, it has been shown to activate transient receptor potential channels in schistosomes, leading to increased calcium influx and muscle contraction in these parasites. This mechanism underlines its potential as an anti-parasitic agent . Furthermore, studies have indicated that meclonazepam retains significant activity against schistosomes compared to other benzodiazepine derivatives .

The synthesis of meclonazepam typically involves modifications to the clonazepam structure. The process begins with the creation of a benzodiazepine framework followed by specific substitutions at various positions on the ring system. For instance, modifications at the N1, C3, N4, and C7 positions have been explored to enhance biological activity while reducing sedative effects .

In laboratory settings, high-performance liquid chromatography (HPLC) is often employed to verify the purity of synthesized meclonazepam .

While meclonazepam has sedative and anxiolytic properties similar to other benzodiazepines, its unique anti-parasitic activity makes it a candidate for further research in treating schistosomiasis. Its potential applications extend beyond traditional uses of benzodiazepines, making it an interesting subject for drug development aimed at addressing parasitic infections .

Research indicates that meclonazepam interacts with various biological systems differently than typical benzodiazepines. Its primary action on transient receptor potential channels suggests a unique mechanism that may not involve gamma-aminobutyric acid receptors as seen in conventional benzodiazepine activity. This distinction is crucial for understanding its pharmacological profile and potential therapeutic applications against parasitic infections .

Meclonazepam is structurally related to several other benzodiazepines. Below are some similar compounds along with a brief comparison highlighting their unique features:

CompoundStructure SimilarityUnique Properties
ClonazepamHighWidely used for anxiety and seizure disorders; primarily acts on gamma-aminobutyric acid receptors.
FlunitrazepamModerateKnown for strong sedative effects; associated with high abuse potential.
NitrazepamModerateUsed primarily for sleep disorders; also exhibits anxiolytic properties but less potent than clonazepam.
DiazepamModerateCommonly prescribed for anxiety and muscle spasms; longer half-life compared to meclonazepam.
LorazepamModerateOften used for acute anxiety; shorter duration of action than meclonazepam.

Meclonazepam's distinct anti-parasitic activity sets it apart from these compounds, which primarily focus on central nervous system effects without significant anti-parasitic properties .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.0567189 g/mol

Monoisotopic Mass

329.0567189 g/mol

Heavy Atom Count

23

LogP

2.72 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RN43209SMA

MeSH Pharmacological Classification

Schistosomicides

Other CAS

58662-84-3

Wikipedia

Meclonazepam

Dates

Modify: 2023-08-15
1: Menezes CM, Rivera G, Alves MA, do Amaral DN, Thibaut JP, Noël F, Barreiro EJ, Lima LM. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, meclonazepam, and 1,4-benzodiazepine compounds with schistosomicidal activity. Chem Biol Drug Des. 2012 Jun;79(6):943-9. doi: 10.1111/j.1747-0285.2012.01354.x. Epub 2012 Mar 19. PubMed PMID: 22321778.
2: Meyer MR, Bergstrand MP, Helander A, Beck O. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes. Anal Bioanal Chem. 2016 May;408(13):3571-91. doi: 10.1007/s00216-016-9439-6. Epub 2016 Apr 12. PubMed PMID: 27071765.
3: Mahajan A, Kumar V, Mansour NR, Bickle Q, Chibale K. Meclonazepam analogues as potential new antihelmintic agents. Bioorg Med Chem Lett. 2008 Apr 1;18(7):2333-6. doi: 10.1016/j.bmcl.2008.02.077. Epub 2008 Mar 6. PubMed PMID: 18343662.
4: O'Boyle C, Lambe R, Darragh A. Central effects in man of the novel schistosomicidal benzodiazepine meclonazepam. Eur J Clin Pharmacol. 1985;29(1):105-8. PubMed PMID: 4054198.
5: Thibaut JP, Monteiro LM, Leite LC, Menezes CM, Lima LM, Noël F. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors. Eur J Pharmacol. 2009 Mar 15;606(1-3):9-16. doi: 10.1016/j.ejphar.2009.01.021. Epub 2009 Jan 24. PubMed PMID: 19374857.
6: Martin JR, Schoch P, Jenck F, Moreau JL, Haefely WE. Pharmacological characterization of benzodiazepine receptor ligands with intrinsic efficacies ranging from high to zero. Psychopharmacology (Berl). 1993;111(4):415-22. PubMed PMID: 7870982.
7: Vikingsson S, Wohlfarth A, Andersson M, Gréen H, Roman M, Josefsson M, Kugelberg FC, Kronstrand R. Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. AAPS J. 2017 May;19(3):736-742. doi: 10.1208/s12248-016-0040-x. Epub 2017 Jan 13. PubMed PMID: 28091881.
8: Tandon A, Collier B. The role of endogenous adenosine in a poststimulation increase in the acetylcholine content of a sympathetic ganglion. J Neurosci. 1994 Aug;14(8):4927-36. PubMed PMID: 8046461.
9: Darragh A, Lambe R, Brick I, O'Boyle C. Antagonism of the central effects of 3-methylclonazepam. Br J Clin Pharmacol. 1982 Dec;14(6):871-2. PubMed PMID: 6817773; PubMed Central PMCID: PMC1427549.
10: Dufour V, Beech RN, Wever C, Dent JA, Geary TG. Molecular cloning and characterization of novel glutamate-gated chloride channel subunits from Schistosoma mansoni. PLoS Pathog. 2013;9(8):e1003586. doi: 10.1371/journal.ppat.1003586. Epub 2013 Aug 29. PubMed PMID: 24009509; PubMed Central PMCID: PMC3757052.
11: McGonigal P, Schofield CN. Antagonists to the benzodiazepines. Br Dent J. 1984 Dec 8;157(11):392-3. Review. PubMed PMID: 6439232.
12: Pica-Mattoccia L, Ruppel A, Xia CM, Cioli D. Praziquantel and the benzodiazepine Ro 11-3128 do not compete for the same binding sites in schistosomes. Parasitology. 2008 Jan;135(Pt 1):47-54. Epub 2007 Sep 4. PubMed PMID: 17767796.
13: Wood PJ, Mansour TE. Schistosoma mansoni: serotonin uptake and its drug inhibition. Exp Parasitol. 1986 Aug;62(1):114-9. PubMed PMID: 3720897.
14: Angelucci F, Basso A, Bellelli A, Brunori M, Pica Mattoccia L, Valle C. The anti-schistosomal drug praziquantel is an adenosine antagonist. Parasitology. 2007 Aug;134(Pt 9):1215-21. Epub 2007 Apr 12. PubMed PMID: 17428352.
15: Richter LHJ, Maurer HH, Meyer MR. New psychoactive substances: Studies on the metabolism of XLR-11, AB-PINACA, FUB-PB-22, 4-methoxy-α-PVP, 25-I-NBOMe, and meclonazepam using human liver preparations in comparison to primary human hepatocytes, and human urine. Toxicol Lett. 2017 Oct 5;280:142-150. doi: 10.1016/j.toxlet.2017.07.901. Epub 2017 Aug 4. PubMed PMID: 28782580.
16: Ansseau M, Doumont A, Thiry D, von Frenckell R, Collard J. Initial study of methylclonazepam in generalized anxiety disorder. Evidence for greater power in the cross-over design. Psychopharmacology (Berl). 1985;87(2):130-5. PubMed PMID: 3931136.
17: Tawatsin A, Sirisinha S, Vajrasthira S, Bunnag D, Harinasuta T. Evaluation of selected anthelmintic compounds for activity against Opisthorchis viverrini. Tropenmed Parasitol. 1984 Jun;35(2):85-90. PubMed PMID: 6464190.
18: Darragh A, Lambe R, Scully M, Brick I, O'Boyle C, Downe WW. Investigation in man of the efficacy of a benzodiazepine antagonist, Ro 15-1788. Lancet. 1981 Jul 4;2(8236):8-10. PubMed PMID: 6113428.
19: Järbe TU, Ostlund A, Hiltunen AJ. Cueing effects of anxiolytic benzodiazepines (DZP and Ro 11-3128): stereospecificity and antagonism by the convulsant benzodiazepine Ro 5-3663. Psychopharmacology (Berl). 1988;94(4):501-6. PubMed PMID: 3131795.
20: Smith DA, Bickle QD, Kaye PM. Resistance induced by drug abbreviated Schistosoma mansoni infections: treatment with the drug Ro11-3128 leads to enhanced antigen presentation. Immunology. 1994 Jul;82(3):419-26. PubMed PMID: 7959877; PubMed Central PMCID: PMC1414894.

Explore Compound Types